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Compound of Interest

Compound Name: Azetidin-2-ylmethanol

Cat. No.: B112356 Get Quote

Introduction: Azetidin-2-ylmethanol is a saturated four-membered heterocyclic compound

containing a nitrogen atom and a hydroxymethyl substituent. The strained azetidine ring makes

it a valuable and versatile building block in medicinal chemistry and organic synthesis.[1] Its

derivatives are explored for various therapeutic applications, including as CNS-active agents.

[2] A thorough understanding of its spectroscopic characteristics is paramount for researchers

in synthesis, purification, and structural elucidation. This guide provides an in-depth summary

of the expected spectroscopic data for azetidin-2-ylmethanol, complete with detailed

experimental protocols and workflow visualizations.

Synthesis and Analytical Workflow
The preparation and characterization of azetidin-2-ylmethanol typically follow a structured

workflow, beginning with chemical synthesis and concluding with spectroscopic confirmation of

the molecular structure. A common synthetic route involves the reduction of an activated

carboxylic acid derivative, such as an ester of azetidine-2-carboxylic acid.
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General Workflow: Synthesis to Analysis
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Caption: General workflow from synthesis to structural confirmation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b112356?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112356?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data Summary
The following tables summarize the expected spectroscopic data for azetidin-2-ylmethanol.
This data is compiled based on characteristic values for the azetidine core and related

substituted structures found in the literature.[3][4]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is crucial for identifying the protons on the azetidine ring and the

hydroxymethyl group. The strained four-membered ring influences the chemical shifts and

coupling constants of the ring protons.[3]
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Proton

Assignment

Expected

Chemical Shift

(δ, ppm)

Multiplicity

Coupling

Constant (J,

Hz)

Notes

H1 (N-H) 1.5 - 3.0 br s -

Chemical shift is

concentration

and solvent

dependent.

H2 (-CH-) 3.6 - 3.9 m -

Methine proton

adjacent to

nitrogen and

hydroxymethyl

group.

H3 (-CH₂-) 2.0 - 2.6 m -

Diastereotopic

protons on the

C3 carbon of the

ring.[3]

H4 (-CH₂-) 3.5 - 3.8 m -

Protons on the

C4 carbon,

adjacent to the

nitrogen.[4]

H5 (-CH₂OH) 3.4 - 3.7 m ~5-7

Methylene

protons of the

hydroxymethyl

group.

H6 (-CH₂OH) 1.5 - 4.0 br s -

Chemical shift is

variable and

depends on

solvent and H-

bonding.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information on the carbon framework of the molecule. The chemical shifts

are indicative of the electronic environment of each carbon atom.
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Carbon Assignment
Expected Chemical Shift (δ,

ppm)
Notes

C2 (-CH-) 60 - 70

Carbon of the chiral center,

attached to N and the CH₂OH

group.

C3 (-CH₂-) 25 - 35
Methylene carbon at position 3

of the azetidine ring.

C4 (-CH₂-) 45 - 55
Methylene carbon at position

4, adjacent to the nitrogen.[5]

C5 (-CH₂OH) 60 - 68
Carbon of the hydroxymethyl

substituent.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule based on

their vibrational frequencies.
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Functional Group
Expected Absorption

(cm⁻¹)
Intensity Notes

O-H Stretch 3200 - 3500 Strong, Broad

Characteristic of the

alcohol group,

broadened by

hydrogen bonding.[6]

N-H Stretch 3200 - 3400 Moderate

Secondary amine

stretch, may overlap

with O-H band.

C-H Stretch 2850 - 3000 Strong

Aliphatic C-H

stretches from the ring

and hydroxymethyl

group.[6]

C-O Stretch 1050 - 1150 Strong
Primary alcohol C-O

stretching vibration.[6]

C-N Stretch 1100 - 1250 Moderate
Characteristic of the

amine C-N bond.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For azetidin-2-ylmethanol (C₄H₉NO), the molecular weight is 87.12 g/mol .[7]

m/z Value Proposed Fragment Notes

87 [M]⁺ Molecular ion peak.

86 [M-H]⁺ Loss of a hydrogen atom.

56 [M - CH₂OH]⁺

Loss of the hydroxymethyl

group, a common

fragmentation pathway.

57 [C₃H₅N]⁺
Azetidine ring fragment after

rearrangement.
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Experimental Protocols
Detailed and reproducible experimental methods are critical for obtaining high-quality

spectroscopic data.

Synthesis Protocol: Reduction of (S)-Azetidine-2-
carboxylate
A common method for preparing azetidin-2-ylmethanol is the reduction of the corresponding

carboxylic acid ester, often using a powerful reducing agent like lithium aluminum hydride

(LiAlH₄).
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Synthetic Protocol Flow

1. Reaction Setup
- Dissolve ester in dry THF

- Cool to 0 °C under N₂

2. Add Reducing Agent
- Add LiAlH₄ portion-wise

- Maintain temperature at 0 °C

3. Reaction
- Warm to room temperature

- Stir for 2-4 hours

4. Workup & Quench
- Cool to 0 °C

- Sequentially add H₂O, NaOH (aq), H₂O

5. Extraction & Purification
- Filter solids

- Concentrate filtrate
- Purify via chromatography
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Caption: Key steps in the synthesis of azetidin-2-ylmethanol.

Reaction Setup: A solution of methyl (S)-azetidine-2-carboxylate (1.0 eq) in anhydrous

tetrahydrofuran (THF) is prepared in a round-bottom flask under a nitrogen atmosphere and

cooled to 0 °C in an ice bath.

Addition of Reducing Agent: Lithium aluminum hydride (LiAlH₄, ~1.5-2.0 eq) is added slowly

in portions to the stirred solution, ensuring the temperature remains below 5 °C.
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Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and stirred for several hours until analysis (e.g., by TLC or LC-MS)

indicates full consumption of the starting material.

Quenching: The reaction is carefully quenched by cooling back to 0 °C and sequentially

adding water, 15% aqueous sodium hydroxide, and then water again to precipitate the

aluminum salts.

Purification: The resulting slurry is filtered through a pad of celite, and the filter cake is

washed with additional solvent (e.g., ethyl acetate or THF). The combined organic filtrates

are concentrated under reduced pressure to yield the crude product, which can be further

purified by column chromatography.

Spectroscopic Analysis Protocols
NMR Sample Preparation: For NMR analysis, approximately 5-10 mg of the purified

azetidin-2-ylmethanol is dissolved in a suitable deuterated solvent (~0.7 mL), such as

chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD).[3][8] The choice of solvent can affect the

chemical shifts of exchangeable protons (NH and OH).[3] The solution is then transferred to

a 5 mm NMR tube for analysis.

NMR Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer

operating at a frequency of 400 MHz or higher for protons.[8] Standard acquisition

parameters are used, with a relaxation delay (D1) of 1-2 seconds.[5] For unambiguous

structural assignment, 2D NMR experiments like COSY and HSQC may also be performed.

[5]

IR Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared

(FTIR) spectrometer. A small amount of the neat liquid sample can be placed between two

KBr plates, or an Attenuated Total Reflectance (ATR) accessory can be used for a more

straightforward analysis.

Mass Spectrometry: For mass analysis, the sample is dissolved in a suitable solvent (e.g.,

methanol or acetonitrile) and introduced into the mass spectrometer, often via an

electrospray ionization (ESI) source coupled to a liquid chromatography system (LC-MS) or
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by direct infusion.[9][10] High-resolution mass spectrometry (HRMS) can be used to confirm

the elemental composition.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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